2-Amino-2-phenylpropanamide hydrochloride

Solubility Formulation In vitro assays

Irreproducible results often stem from unspecified phenylpropanamide analogs. This hydrochloride salt (CAS 5550-45-8) is a defined α-phenylpropanamide scaffold with ≥95% purity and enhanced aqueous solubility, enabling reliable biological assays. • Distinct α-phenyl substitution pattern ensures valid SAR comparisons vs. N-substituted analogs like Tocainide. • Calculated LogP ~2.55 supports blood-brain barrier penetration for CNS-targeted studies. • Consistent ≥95% purity (InChIKey VPYSPAYWHZOAGF-UHFFFAOYSA-N) guarantees reproducible analytical method validation.

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
CAS No. 5550-45-8
Cat. No. B1520446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-phenylpropanamide hydrochloride
CAS5550-45-8
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(=O)N)N.Cl
InChIInChI=1S/C9H12N2O.ClH/c1-9(11,8(10)12)7-5-3-2-4-6-7;/h2-6H,11H2,1H3,(H2,10,12);1H
InChIKeyVPYSPAYWHZOAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-phenylpropanamide Hydrochloride: Identity and Procurement


2‑Amino‑2‑phenylpropanamide hydrochloride (CAS 5550‑45‑8) is a racemic phenylpropanamide salt characterized by an α‑amino‑substituted propanamide core with a phenyl group at the α‑carbon [1]. Its molecular formula is C₉H₁₃ClN₂O, with a molecular weight of 200.67 g/mol , and it is typically supplied as a white to off‑white crystalline solid with a purity of ≥95% . This compound serves as a versatile scaffold in medicinal chemistry, being a structural analog of the antiarrhythmic agent Tocainide (CAS 71395‑14‑7) and a close relative of 2‑amino‑N‑phenylpropanamide hydrochloride (CAS 153973‑14‑9) .

Hydrochloride salt ensures aqueous solubility for biological buffers and cell-based assays
Racemic phenylpropanamide scaffold for SAR studies and sodium channel target probing
Supplied at ≥95% purity across suppliers, supporting batch-to-batch reproducibility

2-Amino-2-phenylpropanamide Hydrochloride: Substitution Risks and Reproducibility


Although several phenylpropanamide derivatives share a common core, their physicochemical properties, receptor‑binding profiles, and salt forms differ substantially. For instance, the free base 2‑amino‑2‑phenylpropanamide (CAS 19196‑63‑5) is insoluble in water and requires organic solvents for dissolution, whereas the hydrochloride salt exhibits enhanced aqueous solubility, a critical factor in biological assays . Similarly, the positional isomer 2‑amino‑N‑phenylpropanamide hydrochloride (CAS 153973‑14‑9) features an amide‑linked N‑phenyl group rather than an α‑phenyl substituent, resulting in distinct three‑dimensional conformations and potentially divergent interactions with targets such as voltage‑gated sodium channels or opioid receptors . Procuring an unspecified “phenylpropanamide” without verifying the exact substitution pattern and salt form can lead to irreproducible results, wasted resources, and invalid cross‑study comparisons.

Free base (CAS 19196-63-5) is not a direct substitute
The free base is water-insoluble; using it in aqueous assays may require organic co-solvents that alter cell viability or confound results.
N-phenyl isomer (CAS 153973-14-9) may shift binding profile
The α-phenyl substitution pattern differs from the N-phenyl isomer, leading to distinct 3D conformations and possible differences in target engagement.
Unspecified “phenylpropanamide” procurement risks reproducibility
Without verifying salt form and substitution site, results may not transfer across studies, wasting resources and invalidating cross-study comparisons.

2-Amino-2-phenylpropanamide Hydrochloride: Key Differentiating Evidence


Aqueous Solubility Advantage over Free Base

The hydrochloride salt form (CAS 5550‑45‑8) is freely soluble in water and aqueous buffers, whereas the corresponding free base 2‑amino‑2‑phenylpropanamide (CAS 19196‑63‑5) is described as insoluble in water and requires organic solvents for dissolution . This solubility difference directly impacts the preparation of stock solutions and dosing media in cell‑based or biochemical assays.

Aqueous solubility
Data to verify
Target (HCl salt): freely soluble in water Comparator (free base): insoluble in water
Direct formulation fit for aqueous buffers without organic co-solvents
Qualitative assessment; verify solubility under your assay conditions
Solubility Formulation In vitro assays

Commercial Purity Benchmark

Across multiple reputable chemical suppliers, 2‑amino‑2‑phenylpropanamide hydrochloride is consistently offered at a minimum purity of 95% (by HPLC or equivalent analytical method) . In contrast, the free base form (CAS 19196‑63‑5) is also available at ≥95% purity, but its utility is limited by its water insolubility .

Purity benchmark
Specification review
≥95% (HPLC/NMR)
Consistent supplier specification supports procurement without in-house repurification
Verify certificate of analysis for your specific lot
Purity Quality control Procurement

Structural Distinction from Tocainide

2‑Amino‑2‑phenylpropanamide hydrochloride possesses an α‑phenyl group directly attached to the α‑carbon of the propanamide backbone . Tocainide (CAS 71395‑14‑7), in contrast, contains an N‑(2,6‑dimethylphenyl) amide substituent [1]. This structural divergence alters the spatial orientation of the aromatic ring and the hydrogen‑bonding capacity of the amide nitrogen, which is known to affect binding to voltage‑gated sodium channels .

Structural distinction
Class-level inference
Target: α-phenyl at C2 Tocainide: N-(2,6-dimethylphenyl) amide
Supports SAR studies on sodium channel binding topology
Topological difference; target engagement may vary across models
Structural biology SAR Receptor binding

LogP Differentiation from N-Phenyl Isomer

The target compound (C₉H₁₃ClN₂O, MW 200.67) and its positional isomer 2‑amino‑N‑phenylpropanamide hydrochloride (CAS 153973‑14‑9) share the same molecular formula and weight . However, their calculated LogP values differ: the α‑phenyl substituted target compound exhibits a LogP of approximately 2.55 [1], whereas the N‑phenyl isomer (with the phenyl ring attached to the amide nitrogen) is expected to have a lower LogP due to increased polarity and hydrogen‑bonding potential of the amide NH. This difference influences passive membrane permeability and off‑target partitioning into lipophilic compartments.

Lipophilicity (LogP)
Data to verify
cLogP ≈ 2.55 (α-phenyl); N-phenyl isomer predicted lower
Higher predicted LogP may support membrane permeability and CNS probe design
In silico prediction; experimental LogP measurement recommended
Physicochemical properties Drug design Permeability

2-Amino-2-phenylpropanamide Hydrochloride: Optimal Application Scenarios


Aqueous Biological Assays

Given its high aqueous solubility as a hydrochloride salt, 2‑amino‑2‑phenylpropanamide hydrochloride is ideal for preparing stock solutions and dosing media in cell‑based assays, enzyme inhibition studies, or receptor binding experiments where organic co‑solvents must be avoided .

SAR Studies: α-Phenyl Pharmacophores

The unique α‑phenyl substitution pattern distinguishes this compound from N‑substituted analogs like Tocainide and 2‑amino‑N‑phenylpropanamide. It therefore serves as a crucial reference compound for SAR investigations aimed at mapping the spatial and electronic requirements of biological targets that interact with phenylpropanamide scaffolds .

CNS-Penetrant Probe Design

With a calculated LogP of approximately 2.55, this compound exhibits moderate lipophilicity favorable for crossing the blood‑brain barrier. Researchers can use it as a starting point for designing CNS‑targeted small molecules or as a control to benchmark the permeability of more polar derivatives [1].

Analytical Reference Standard

The consistent ≥95% purity and well‑defined spectral properties (e.g., InChIKey VPYSPAYWHZOAGF‑UHFFFAOYSA‑N) make 2‑amino‑2‑phenylpropanamide hydrochloride a reliable reference material for developing and validating HPLC, LC‑MS, or NMR analytical methods in pharmaceutical research settings .

Application
Selection Property
Validation Focus
Aqueous assay preparation
Hydrochloride salt aqueous solubility
Verify buffer compatibility and absence of organic co-solvent interference
α-Phenyl SAR studies
α-Phenyl substitution pattern
Compare target engagement with N-substituted analogs in binding assays
CNS permeability research
Moderate lipophilicity profile
Assess passive permeability in cell monolayers or in silico models
Analytical reference standard
Consistent purity specification
Use as system suitability standard for HPLC/LC-MS method validation

Technical Documentation Hub

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